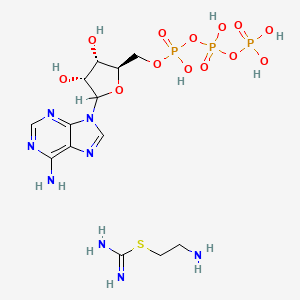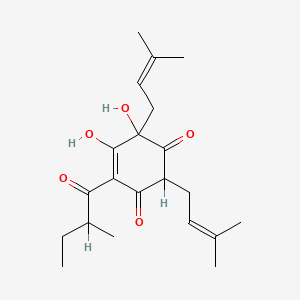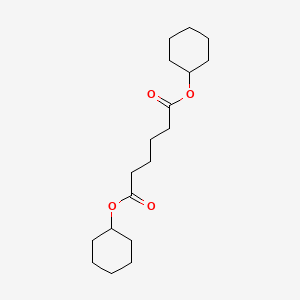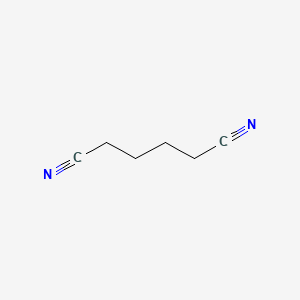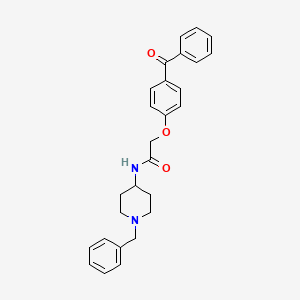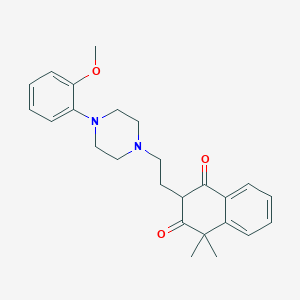
Arc 239 dihydrochloride
Overview
Description
Arc 239 dihydrochloride is a selective α2B adrenoceptor antagonist . It is a potent α-adrenoceptor blocking drug, competitively antagonizing pressor responses to adrenaline and inhibiting pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium .
Molecular Structure Analysis
This compound has a molecular formula of C24H31Cl2N3O3 . Its molecular weight is 480.4 g/mol . The InChI key is SAJKHRHHDGSJEZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water . The compound has a molecular weight of 480.43 g/mol .Mechanism of Action
Target of Action
Arc 239 dihydrochloride is a selective antagonist for the α2B adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
This compound interacts with its primary targets, the α2B adrenoceptors, by competitively antagonizing the binding of endogenous catecholamines . This prevents the normal response to these neurotransmitters and alters the signaling pathways they regulate .
Biochemical Pathways
The α2B adrenoceptors that this compound targets are part of the adrenergic signaling pathway . By blocking these receptors, this compound can affect the downstream effects of this pathway, which include the regulation of neurotransmitter release, smooth muscle contraction, and metabolic processes .
Pharmacokinetics
It is soluble in water, which suggests it could have good bioavailability .
Result of Action
By blocking the α2B adrenoceptors, this compound can alter cellular responses to catecholamines. This can lead to changes in neurotransmitter release, muscle contraction, and other cellular effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Arc 239 dihydrochloride is known to interact with α2B adrenoceptors . It competitively antagonizes pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium . The nature of these interactions is competitive, meaning that this compound binds to the same site on the α2B adrenoceptor as these other molecules, thereby inhibiting their effects .
Cellular Effects
This compound’s antagonistic action on α2B adrenoceptors can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α2B adrenoceptors . This binding inhibits the action of other molecules that would normally bind to these receptors, such as adrenaline and noradrenaline . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various signaling pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway due to its interaction with α2B adrenoceptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties and its interactions with α2B adrenoceptors
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with α2B adrenoceptors
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Arc 239 dihydrochloride involves the reaction of two starting materials, compound A and compound B, followed by purification to obtain the final product.", "Starting Materials": ["Compound A", "Compound B"], "Reaction": ["Step 1: Compound A is reacted with HCl in a solvent to form intermediate 1.", "Step 2: Intermediate 1 is then reacted with Compound B in the presence of a catalyst to form intermediate 2.", "Step 3: Intermediate 2 is treated with an acid to form Arc 239 dihydrochloride.", "Step 4: The product is purified using standard techniques such as recrystallization or chromatography."] } | |
CAS No. |
67339-62-2 |
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |
InChI Key |
JFNKXGOEOQCXDM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


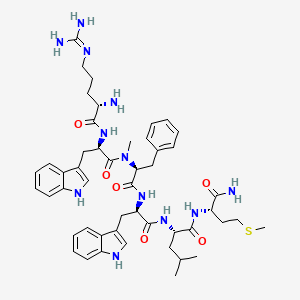


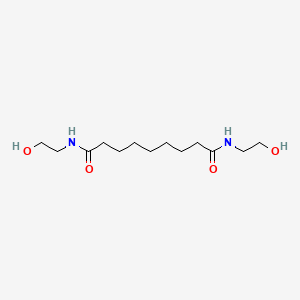
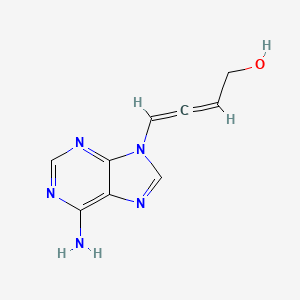
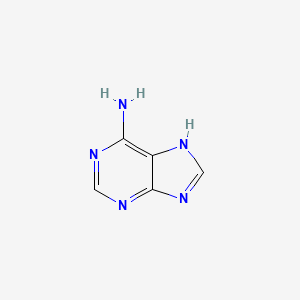

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
